N-(1-butyl-1H-tetraazol-5-yl)-N-[4-(methylsulfanyl)benzyl]amine
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Overview
Description
N-(1-butyl-1H-tetraazol-5-yl)-N-[4-(methylsulfanyl)benzyl]amine is a synthetic organic compound characterized by the presence of a tetrazole ring, a butyl group, and a methylsulfanyl-substituted benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-1H-tetraazol-5-yl)-N-[4-(methylsulfanyl)benzyl]amine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl halides in the presence of a strong base.
Attachment of the Methylsulfanyl-Benzyl Group: The final step involves the nucleophilic substitution reaction where the methylsulfanyl-benzyl group is attached to the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-butyl-1H-tetraazol-5-yl)-N-[4-(methylsulfanyl)benzyl]amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated benzyl derivatives.
Scientific Research Applications
N-(1-butyl-1H-tetraazol-5-yl)-N-[4-(methylsulfanyl)benzyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-butyl-1H-tetraazol-5-yl)-N-[4-(methylsulfanyl)benzyl]amine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The methylsulfanyl group may enhance its binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-N-[4-(methylsulfanyl)phenyl]-1H-tetrazol-5-amine
- 1-butyl-N-[4-(methylsulfanyl)benzyl]-1H-tetrazol-4-amine
Uniqueness
N-(1-butyl-1H-tetraazol-5-yl)-N-[4-(methylsulfanyl)benzyl]amine is unique due to the specific positioning of the tetrazole ring and the methylsulfanyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H19N5S |
---|---|
Molecular Weight |
277.39g/mol |
IUPAC Name |
1-butyl-N-[(4-methylsulfanylphenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C13H19N5S/c1-3-4-9-18-13(15-16-17-18)14-10-11-5-7-12(19-2)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,14,15,17) |
InChI Key |
ZSVDZUYSERBAPD-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=NN=N1)NCC2=CC=C(C=C2)SC |
Canonical SMILES |
CCCCN1C(=NN=N1)NCC2=CC=C(C=C2)SC |
Origin of Product |
United States |
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